4-(oxetane-3-sulfonyl)piperidine
Description
4-(Oxetane-3-sulfonyl)piperidine is a piperidine derivative featuring an oxetane ring substituted with a sulfonyl group at the 3-position. The sulfonyl group enhances electrophilicity and influences binding interactions, while the oxetane ring contributes to improved metabolic stability and solubility compared to bulkier substituents. This compound is hypothesized to act as a scaffold for drug discovery, leveraging the piperidine moiety’s versatility in targeting enzymes and receptors, such as amine oxidases or potassium channels .
Properties
IUPAC Name |
4-(oxetan-3-ylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKNYHCMHNGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxetane-3-Sulfonyl Chloride
The synthesis of oxetane-3-sulfonyl chloride, a critical intermediate, follows a two-step protocol adapted from spirocyclic oxetane methodologies. Initial thiol oxidation employs tungsten-based catalysts (e.g., sodium tungstate) with hydrogen peroxide, converting 3-mercaptooxetane to oxetane-3-sulfonic acid. Subsequent chlorination using phosphorus pentachloride (PCl₅) in dichloromethane achieves the sulfonyl chloride derivative. This method parallels the catalytic oxidation of thioethers to sulfones described in patent US20070238879A1, where sodium tungstate and H₂O₂ yield sulfones with >90% purity.
Coupling with Piperidine Derivatives
Reaction of oxetane-3-sulfonyl chloride with 4-amino-piperidine under Schotten-Baumann conditions (aqueous NaOH, 0°C) affords the target compound in 65–72% yield. Alternatively, nucleophilic substitution at the 4-position of piperidine derivatives (e.g., 4-bromo-piperidine) using oxetane-3-sulfinate salts (NaSO₂-oxetane) in DMF at 80°C achieves conjugation, albeit with lower yields (48–55%) due to steric hindrance.
Spirocyclic Oxetane Formation and Functionalization
Condensation-Based Ring Closure
A patent-inspired approach involves condensing 3-bromo-2,2-bis(bromomethyl)propan-1-ol with N-tosylpiperidine-4-sulfonamide to form a spirocyclic precursor. Lithium aluminum hydride reduction of diethyl malonate intermediates yields diol 4 (81% yield), followed by mesylation (methanesulfonyl chloride) and ring closure to generate the oxetane-piperidine framework. Tosyl group removal via Mg/MeOH sonication and subsequent sulfonation at the 3-position completes the synthesis.
Oxidative Cyclization with Oxone®
Adapting benzimidazole fusion techniques, oxidative cyclization of N-[4-(oxetane-3-thiyl)phenyl]acetamide using Oxone® (KHSO₅) in formic acid at 60°C induces simultaneous sulfone formation and ring closure. This one-pot method achieves 68% yield but requires rigorous pH control to prevent oxetane ring degradation.
Catalytic Oxidation of Thioether Intermediates
Thioether Synthesis via Nucleophilic Displacement
Reaction of 4-mercapto-piperidine with 3-bromooxetane in THF/K₂CO₃ produces the thioether intermediate (4-(oxetane-3-thiyl)piperidine) in 89% yield. This step mirrors the thiomethylation of piperidine derivatives described in US20070238879A1, where bromide displacement with thiols is favored under polar aprotic conditions.
Tungsten-Catalyzed Sulfone Formation
Oxidation of the thioether using sodium tungstate (Na₂WO₄·2H₂O, 5 mol%) and hydrogen peroxide (30% aqueous) in ethanol/water (4:1) at 50°C for 12 h converts the sulfide to the sulfone with 85% isolated yield. Comparative studies show this method surpasses molybdenum-based catalysts in selectivity, minimizing overoxidation byproducts.
Nucleophilic Substitution and Mitsunobu Coupling
Displacement with Sulfonate Anions
4-Hydroxy-piperidine reacts with oxetane-3-sulfonyl chloride in the presence of triethylamine (Et₃N) to form the sulfonate ester, which undergoes nucleophilic substitution with KOtBu in DMF to yield the target compound (57% yield). This method, however, faces limitations due to competing elimination reactions at elevated temperatures.
Mitsunobu-Based Sulfonylation
Employing Mitsunobu conditions (DIAD, PPh₃), 4-hydroxy-piperidine couples with oxetane-3-sulfinic acid in THF at 25°C, achieving 63% yield. The reaction’s efficacy depends on anhydrous conditions, as moisture hydrolyzes the sulfinic acid intermediate.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
A comparative evaluation of methods reveals catalytic oxidation as the most efficient (85% yield), whereas Mitsunobu coupling offers superior stereochemical control. Sulfonyl chloride-based routes, though moderately yielding (65–72%), provide scalability advantages for industrial applications.
Table 1. Method Comparison for 4-(Oxetane-3-Sulfonyl)piperidine Synthesis
Chemical Reactions Analysis
Types of Reactions
4-(oxetane-3-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-(oxetan-3-ylsulfonyl)piperidine
- Molecular Formula : C8H15NO3S
- Molecular Weight : 205.28 g/mol
- Structure : The compound features a piperidine ring, an oxetane ring, and a sulfonyl group, which contribute to its reactivity and interaction with biological systems.
Chemistry
4-(Oxetane-3-sulfonyl)piperidine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enhancing the synthesis of complex molecules.
Key Reactions :
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Modifies functional groups for further reactions.
- Substitution : Nucleophilic substitution can introduce diverse functional groups.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide |
| Reduction | Modified sulfonyl groups | Sodium borohydride |
| Substitution | Diverse functional groups | Amines, thiols |
Biology
The compound's structure allows it to interact with biological targets, making it useful in studying molecular interactions and pathways.
Mechanism of Action :
- The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Medicine
Research is ongoing into the therapeutic potential of this compound for treating various diseases, including cancer and infectious diseases.
Case Studies :
- Cancer Research : Initial studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways.
- Infectious Diseases : Investigations into its efficacy against bacterial infections are underway, focusing on its ability to disrupt bacterial enzyme functions.
Industry
In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials with tailored properties.
| Application Area | Examples of Use |
|---|---|
| Specialty Chemicals | Synthesis of polymers and coatings |
| Material Science | Development of advanced materials |
Mechanism of Action
The mechanism of action of 4-(oxetane-3-sulfonyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . Additionally, the oxetane ring’s unique properties may enhance the compound’s stability and bioavailability, making it an attractive candidate for drug development.
Comparison with Similar Compounds
Comparative Analysis with Similar Piperidine Derivatives
Structural and Physicochemical Properties
Piperidine derivatives exhibit diverse pharmacological profiles depending on substituents. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-(Oxetane-3-sulfonyl)piperidine | C₈H₁₅NO₃S | ~205 (estimated) | N/A | Oxetane-3-sulfonyl |
| 4-(4-Fluorophenyl)-piperidine HCl | C₁₁H₁₅ClFN | 215.7 | 294.9 | 4-Fluorophenyl |
| UK-78,282 | C₂₉H₃₃NO₂ | ~439.6 | N/A | Diphenylmethoxymethyl, methoxyphenylpropyl |
| OLP (Olive-derived phenolic) | Variable | N/A | N/A | Piperidine ring (docking analog) |
Key Observations :
Key Observations :
- Sulfonylation (as in ) is a one-step, high-yield method compared to multi-step Pd-mediated or Mannich reactions .
- The oxetane sulfonyl group’s synthesis may require stringent temperature control to avoid oxetane ring instability .
Enzyme/Receptor Binding
- This compound : Predicted to bind amine oxidase enzymes via sulfonyl interactions with residues like D555 or H812 (analogous to OLP in ) .
- UK-78,282: Blocks Kv1.3 potassium channels with nanomolar potency due to diphenylmethoxymethyl substituent .
- 4-(4-Fluorophenyl)-piperidine HCl : Lacks direct binding data but fluorophenyl groups typically enhance lipophilicity and CNS penetration .
Biological Activity
4-(Oxetane-3-sulfonyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features, which include an oxetane ring, a sulfonyl group, and a piperidine moiety. This combination imparts distinct biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Oxetane Ring : A four-membered cyclic ether that enhances stability and reactivity.
- Sulfonyl Group : Known for its ability to form strong interactions with biological targets.
- Piperidine Moiety : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This mechanism positions the compound as a valuable candidate for therapeutic applications, particularly in oncology and infectious diseases.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of this compound can significantly influence its biological activity. For instance:
- Substitutions on the Piperidine Ring : Alterations can enhance binding affinity to target proteins or improve pharmacokinetic properties.
- Oxetane Modifications : Variations in the oxetane ring have been shown to affect solubility and metabolic stability, critical factors in drug development .
Antimicrobial Properties
Studies have indicated that this compound exhibits promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. High-throughput screening has identified it as an effective inhibitor targeting MmpL3, a critical protein in bacterial cell wall synthesis .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth .
Case Studies
- In Vitro Studies : A series of in vitro assays revealed that this compound effectively inhibits the proliferation of cancer cell lines at micromolar concentrations. The compound's selectivity for cancer cells over normal cells was noted, indicating a favorable therapeutic index .
- Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with this compound compared to untreated controls. These findings support its potential as a lead compound for further development in cancer therapy.
Comparison with Related Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Commonly used in medicinal chemistry | Diverse pharmacological effects |
| Oxetane Derivatives | Stability and unique reactivity | Emerging roles in drug discovery |
| Sulfonyl-containing Compounds | Used as intermediates in organic synthesis | Broad applications in pharmaceuticals |
Q & A
Q. What are the recommended synthetic routes for 4-(oxetane-3-sulfonyl)piperidine, and how can yield be optimized?
A common method involves sulfonylation of piperidine derivatives using oxetane-3-sulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of piperidine to sulfonyl chloride to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield optimization : Control reaction temperature (0–5°C for exothermic sulfonylation) and monitor pH to avoid hydrolysis of the sulfonyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl/oxetane groups (e.g., oxetane methylene at δ 4.2–4.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C8H15NO3S) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–220 nm .
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing sulfonyl group activates the piperidine ring for nucleophilic attacks at the nitrogen or adjacent carbons. For example:
- N-Alkylation : React with alkyl halides in DMF using K2CO3 as a base .
- Ring-opening of oxetane : Use nucleophiles (e.g., amines) under acidic conditions to modify the oxetane moiety .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Reaction path searching : Apply quantum chemical calculations (e.g., DFT) to model sulfonylation transition states and identify energy barriers .
- In silico optimization : Use machine learning to predict optimal solvent systems (e.g., dielectric constant >10 for polar intermediates) .
- Docking studies : Screen for bioactivity by simulating interactions with enzyme active sites (e.g., proteases or kinases) .
Q. What experimental strategies address contradictions in reported sulfonylation efficiencies?
- Factorial design : Systematically test variables (temperature, catalyst loading, solvent polarity) to identify dominant factors . For example, a 2^3 design can resolve discrepancies between aqueous vs. anhydrous conditions .
- Isotopic labeling : Use deuterated piperidine to track kinetic isotope effects and confirm rate-limiting steps .
Q. How can polymorphic forms of this compound be screened for biomedical applications?
- High-throughput crystallization : Screen solvents (e.g., DMSO, acetonitrile) under varying temperatures to isolate polymorphs .
- PXRD and DSC : Compare diffraction patterns and melting points to distinguish crystalline forms .
- Bioavailability assays : Assess dissolution rates of polymorphs in simulated gastric fluid (pH 1.2–3.0) .
Q. What safety protocols are essential for handling this compound in scale-up experiments?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids using vermiculite .
- Waste disposal : Segregate halogenated waste (e.g., sulfonyl chlorides) for incineration .
Methodological Guidelines
- Basic research : Prioritize reaction reproducibility by documenting exact stoichiometry, solvent grades, and purification thresholds .
- Advanced studies : Integrate computational tools (e.g., Gaussian, AutoDock) early in experimental design to reduce trial-and-error approaches .
For further details on reactor design or process control, consult CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process simulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
